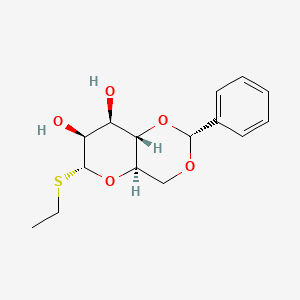

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

Description

BenchChem offers high-quality Ethyl 4,6-O-benzylidene-D-thiomannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-O-benzylidene-D-thiomannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4aR,6R,7S,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12+,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-QAUDVVSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187070 | |

| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142924-31-0 | |

| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142924-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

Foreword: The Strategic Importance of Thiomannosides

In the landscape of modern drug development and chemical biology, carbohydrate chemistry provides a sophisticated toolkit for creating molecules with profound biological activity. Among these, thioglycosides—analogs of glycosides where the anomeric oxygen is replaced by sulfur—stand out for their unique properties. Their enhanced stability against enzymatic hydrolysis by glycosidases makes them excellent candidates for enzyme inhibitors and therapeutic agents.[1][2] Specifically, D-mannose derivatives are integral components of numerous bacterial polysaccharides and eukaryotic glycoproteins, making thiomannosides critical probes for studying glycan biosynthesis and potent metabolic inhibitors.[3] Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a key building block in this domain. The benzylidene acetal provides rigid conformational control and selective protection of the C4 and C6 hydroxyls, while the ethylthio group serves as a stable yet activatable anomeric leaving group for further glycosylation reactions. This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in established chemical principles and designed for reproducibility in a research setting.

I. Synthetic Strategy: A Multi-Stage Pathway

The synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The chosen strategy proceeds through a logical sequence designed to first install the anomeric ethylthio group and then selectively protect the 4,6-hydroxyls. This approach minimizes side reactions and simplifies purification at each stage.

The overall synthetic workflow is illustrated below.

Caption: Overall synthetic workflow from D-Mannose.

II. Mechanistic Considerations & Experimental Causality

A deep understanding of the underlying mechanisms is paramount for troubleshooting and adapting the synthesis.

-

Thioglycosylation: The introduction of the ethylthio group proceeds via a Lewis acid-catalyzed substitution. Boron trifluoride etherate (BF₃·OEt₂) activates the anomeric acetyl group of the peracetylated mannose, facilitating its departure and the formation of an oxocarbenium ion intermediate. The subsequent nucleophilic attack by ethanethiol (EtSH) from the β-face, driven by stereoelectronic control from the C2-acetyl group's participating ability, leads to the formation of the 1,2-trans product, the β-thioglycoside.

-

Zemplén Deacetylation: This classic method for removing acetyl protecting groups under mild basic conditions is highly effective and clean.[4][5] A catalytic amount of sodium methoxide in methanol generates the methoxide ion, which acts as a nucleophile to transesterify the acetate esters into methyl acetate, liberating the free hydroxyl groups. The reaction is driven to completion by the large excess of methanol and is gentle enough to preserve the acid-labile thioglycosidic bond and, later, the benzylidene acetal.

-

Benzylidene Acetal Formation: The regioselective protection of the C4 and C6 hydroxyls is achieved by taking advantage of the favorable thermodynamics of forming a six-membered cyclic acetal.[6] The reaction between the 4,6-diol and benzaldehyde dimethyl acetal is catalyzed by an acid, such as camphorsulfonic acid (CSA). This method is often preferred over using benzaldehyde directly with a dehydrating agent (like ZnCl₂) as it proceeds under milder conditions and avoids the formation of significant side products.[7][8] The benzylidene group locks the pyranoside into a more rigid chair conformation, which is a key consideration for its reactivity in subsequent reactions.[9]

III. Detailed Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or charring with a potassium permanganate or ceric ammonium molybdate stain.

Protocol 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add D-mannose (20.0 g, 111 mmol).

-

Reaction: Cool the flask in an ice-water bath (0 °C). Slowly add anhydrous pyridine (150 mL), followed by the dropwise addition of acetic anhydride (100 mL, 1.06 mol) over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis (3:2 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

-

Work-up: Cool the mixture again to 0 °C and cautiously quench by the slow addition of 100 mL of water. Pour the mixture into 500 mL of ice-cold 2 M HCl and extract with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic layers and wash sequentially with 2 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (3 x 150 mL), and brine (1 x 100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a syrup.

-

Crystallization: Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool to room temperature, then place in a refrigerator at 4 °C overnight. Collect the resulting white crystals by vacuum filtration.[10]

| Parameter | Value |

| Typical Yield | 85-92% |

| Physical State | White crystalline solid |

| Key ¹H NMR Signals (CDCl₃) | Signals in the range of δ 5.8-5.2 ppm (ring protons), δ 2.2-2.0 ppm (acetyl methyls) |

Protocol 2: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside

-

Setup: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose (15.0 g, 38.4 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add ethanethiol (5.7 mL, 76.8 mmol, 2.0 eq.). Cool the solution to 0 °C in an ice-water bath.

-

Catalysis: Slowly add boron trifluoride etherate (BF₃·OEt₂) (9.6 mL, 76.8 mmol, 2.0 eq.) dropwise over 15 minutes. The solution may turn pale yellow.

-

Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 6-8 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

-

Quenching & Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Purification: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (gradient elution, 4:1 to 2:1 Hexanes:Ethyl Acetate).

| Parameter | Value |

| Typical Yield | 70-80% |

| Physical State | Colorless oil or white solid |

| Key ¹H NMR Signals (CDCl₃) | Anomeric proton (H-1) as a doublet around δ 4.6 ppm |

Protocol 3: Synthesis of Ethyl 1-thio-β-D-mannopyranoside (Zemplén Deacetylation)

-

Setup: Dissolve the acetylated thiomannoside (10.0 g, 23.7 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.

-

Catalysis: Add a freshly prepared solution of 0.5 M sodium methoxide in methanol (5 mL, 2.5 mmol, 0.1 eq.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (9:1 Dichloromethane:Methanol), observing the disappearance of the starting material and the appearance of a new, more polar spot at the baseline.

-

Neutralization: Once the reaction is complete, neutralize the solution by adding Amberlite® IR120 (H⁺ form) resin until the pH is ~7.

-

Purification: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to afford the product as a white solid or foam, which is typically used in the next step without further purification.

| Parameter | Value |

| Typical Yield | >95% (quantitative) |

| Physical State | White solid/foam |

Protocol 4: Synthesis of Ethyl 4,6-O-benzylidene-1-thio-β-D-mannopyranoside

-

Setup: To a solution of crude Ethyl 1-thio-β-D-mannopyranoside (5.3 g, 23.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add benzaldehyde dimethyl acetal (4.3 mL, 28.3 mmol, 1.2 eq.).

-

Catalysis: Add camphorsulfonic acid (CSA) (0.55 g, 2.36 mmol, 0.1 eq.).

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

-

Quenching & Work-up: After cooling to room temperature, quench the reaction by adding triethylamine (Et₃N) (2 mL). Remove the solvent under high vacuum.

-

Purification: Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 75 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography (gradient elution, 3:1 to 1:1 Hexanes:Ethyl Acetate) to yield the final product.

| Parameter | Value |

| Typical Yield | 75-85% |

| Physical State | White solid |

| Key ¹H NMR Signals (CDCl₃) | Phenyl protons (δ 7.5-7.3 ppm), benzylic proton (δ 5.6 ppm), anomeric proton (H-1) |

| Expected Mass (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₅H₂₀O₅SNa: 335.09 |

IV. Characterization

Final product confirmation relies on standard spectroscopic techniques.

Caption: Key characterization workflow for the final product.

The anomeric configuration (β) is typically confirmed by the ¹H NMR spectrum, where the anomeric proton (H-1) appears as a small doublet (J₁,₂ ≈ 1-2 Hz), characteristic of a trans-diaxial relationship with H-2 in the manno-configuration. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

V. Conclusion and Outlook

This guide details a robust and reproducible synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a valuable intermediate in carbohydrate chemistry. The presented four-stage pathway emphasizes strategic protecting group manipulation and relies on well-established, high-yielding reactions. The causality-driven explanations for each protocol are intended to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it for related targets. As the demand for sophisticated carbohydrate-based tools and therapeutics grows, mastery of such fundamental syntheses remains a cornerstone of innovation in drug discovery and chemical biology.

References

-

Crich, D., & Li, H. (2000). Direct Stereoselective Synthesis of β-Thiomannosides. The Journal of Organic Chemistry, 65(3), 801-805. [Link][4][5]

-

Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. PubMed. [Link][4][5]

-

Zhang, Z., et al. (2006). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. ResearchGate. [Link]

-

Meo, C. D., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. ACS Omega, 4(8), 13365-13375. [Link]

-

Walvoort, M. T. C., et al. (2012). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. PMC. [Link][9]

-

Kartha, K. P. R., & Field, R. A. (2009). Solvent-free synthesis of thioglycosides by ball milling. RSC Publishing. [Link]

-

Khatri, H. R., & Demchenko, A. V. (2019). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. [Link]

-

Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link][11]

-

Wang, C., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. MDPI. [Link]

-

Latorre-Sánchez, M., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. [Link]

-

Wang, C., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PMC. [Link]

-

Leppänen, V.-V. M., et al. (2022). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. ACS Publications. [Link]

-

Robinson, A. E., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PMC. [Link][3]

-

Robinson, A. E., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Publications. [Link][1]

-

Castaneda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes. PubMed. [Link]

-

Mondal, N., et al. (2016). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC. [Link][2]

-

Riese, U., et al. (2019). Efficient Copper-Catalyzed Highly Stereoselective Synthesis of Unprotected C-Acyl Manno-, Rhamno- and Lyxopyranosides. PMC. [Link]

- Koepsell, H., et al. (2007). Thioglycosides as pharmaceutically active agents.

-

Ohlin, M., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. PubMed. [Link][9]

-

Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. [Link]

-

Freestone, A. J., et al. (1975). Some benzylidene acetal derivatives of theophylline nucleosides. PubMed. [Link][7]

-

Takeo, K., & Tei, K. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. PubMed. [Link]

-

Manabe, Y., & Ito, Y. (2015). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation. PMC. [Link]

-

van der Marel, G., & Codee, J. (Eds.). (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside. Carbohydrate Chemistry. [Link][12]

-

J-GLOBAL. (n.d.). Ethyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-α-D-mannopyranoside. [Link]

-

Lindberg, J. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. DiVA. [Link]

-

Hanessian, S. (n.d.). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses Procedure. [Link][8]

-

Mako, A., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. PMC. [Link]

-

Wu, T.-S., & Wu, P.-L. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link][13]

-

PubChem. (n.d.). Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside. [Link]

-

Journal of Advanced Scientific Research. (2015). synthesis, structure, spectral characterization and biological studies of (e)-n'-(2. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide. [Link][10]

-

Al-Hamdani, A. A. S., et al. (2022). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 7. Some benzylidene acetal derivatives of theophylline nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. lookchem.com [lookchem.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. mdpi.com [mdpi.com]

Technical Whitepaper: Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside

Executive Summary

Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 153062-17-0) is a specialized thioglycoside donor extensively utilized in the synthesis of complex oligosaccharides. Its structural significance lies in the 4,6-O-benzylidene acetal , a protecting group that conformationally locks the pyranose ring. This torsional restriction is not merely protective; it is the mechanistic linchpin for the Crich β-mannosylation reaction , one of the most challenging stereoselective transformations in carbohydrate chemistry.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthesis from D-mannose, and its critical role in constructing

Chemical Identity & Technical Specifications

The following data aggregates confirmed physicochemical constants for the α-anomer, the thermodynamically stable form primarily used in synthesis.

| Parameter | Specification |

| Chemical Name | Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside |

| CAS Number | 153062-17-0 |

| Molecular Formula | C₁₅H₂₀O₅S |

| Molecular Weight | 312.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 126–127 °C (typical for pure α-anomer) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF; Insoluble in Water |

| Anomeric Configuration | Alpha ( |

| Key Functional Groups | Thioethyl (anomeric leaving group), Benzylidene acetal (conformational lock) |

Synthesis & Production Logic

The synthesis of Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is a sequential process designed to install the thioglycoside first, followed by the thermodynamic installation of the benzylidene acetal.

Mechanistic Pathway

The synthesis begins with the peracetylation of D-mannose, followed by Lewis acid-catalyzed thioglycosylation. The final step involves the reaction of the deprotected thiomannoside with benzaldehyde dimethyl acetal. The choice of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTsOH) as a catalyst is critical; it drives the equilibrium toward the formation of the six-membered 1,3-dioxane ring spanning O-4 and O-6, which is thermodynamically favored over the five-membered 1,3-dioxolane ring at O-2/O-3.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from D-Mannose to the target benzylidene-protected thioglycoside.[1][2][3][4][5]

Validated Experimental Protocol

The following protocol describes the installation of the benzylidene group on the deprotected ethyl 1-thio-α-D-mannoside precursor.

Reagents:

-

Ethyl 1-thio-α-D-mannoside (1.0 equiv)

-

Benzaldehyde dimethyl acetal (1.5 equiv)

-

Camphorsulfonic acid (CSA) (0.1 equiv)

-

Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Ethyl 1-thio-α-D-mannoside in anhydrous DMF.

-

Reagent Addition: Add benzaldehyde dimethyl acetal via syringe. Subsequently, add the catalytic amount of CSA.

-

Reaction: Heat the mixture to 50 °C under reduced pressure (rotary evaporator vacuum, approx. 200-300 mbar) or use a Dean-Stark trap if using benzene/toluene. Note: Removing the methanol byproduct drives the equilibrium to completion.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a less polar spot compared to the starting material.[4]

-

Quenching: Once complete (typically 1–2 hours), neutralize the reaction with Triethylamine (Et₃N) until pH ~7.

-

Workup: Concentrate the DMF under high vacuum. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ and brine.

-

Purification: Purify via flash column chromatography on silica gel (Hexane/EtOAc gradient).

Self-Validation Check: The appearance of a singlet around δ 5.6 ppm in ¹H NMR confirms the presence of the benzylidene methine proton.

Application: The Crich Beta-Mannosylation

The primary utility of CAS 153062-17-0 is as a donor for constructing

Mechanistic Diagram[5][7]

Figure 2: The role of the 4,6-benzylidene clamp in directing the stereoselectivity toward the β-mannoside via an α-triflate intermediate.

References

-

NebuChem Catalog. Product Specification: Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 153062-17-0).[3]

-

Crich, D., & Sun, S. (1998). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. Journal of Organic Chemistry. (Fundamental mechanistic grounding for 4,6-benzylidene donors).

-

Synthose Inc. Certificate of Analysis: Ethyl 1-thio-α-D-mannopyranoside derivatives.[6]

-

PubChem Database. Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside (Structural Analog Data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside | C15H20O5S | CID 10903049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NebuChem™ Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside [nebulabio.cn]

- 4. research.rug.nl [research.rug.nl]

- 5. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

An In-depth Technical Guide to Ethyl 4,6-O-benzylidene-D-thiomannopyranoside: A Key Intermediate in Glycoscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a pivotal thioglycoside building block in modern carbohydrate chemistry. We will delve into its chemical properties, synthesis, characterization, and its significant role as a glycosyl donor in the synthesis of complex, biologically active oligosaccharides, with a particular focus on anticoagulant therapeutics.

Core Molecular Attributes

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a synthetically derived monosaccharide. The presence of the benzylidene acetal protecting the 4- and 6-hydroxyl groups provides conformational rigidity and directs stereoselective glycosylation reactions. The ethylthio group at the anomeric position serves as an excellent leaving group under various activation conditions, making it a versatile glycosyl donor.

| Property | Value | Source |

| Molecular Weight | 312.38 g/mol | N/A |

| Molecular Formula | C₁₅H₂₀O₅S | N/A |

| CAS Number | 153062-17-0 | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. | N/A |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a multi-step process starting from D-mannose. The following is a generalized, yet detailed, protocol based on established methods for the preparation of similar thioglycosides. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Conceptual Workflow of Synthesis

Caption: Synthetic pathway from D-mannose to the target compound.

Detailed Experimental Protocol

Step 1: Peracetylation of D-Mannose

-

Rationale: Protection of all hydroxyl groups with acetyl groups prevents unwanted side reactions in the subsequent thioglycosylation step.

-

Procedure:

-

Suspend D-mannose in acetic anhydride at 0 °C.

-

Slowly add pyridine as a catalyst and base.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield penta-O-acetyl-D-mannopyranose.

-

Step 2: Thioglycosylation

-

Rationale: Introduction of the ethylthio group at the anomeric position. Boron trifluoride etherate is a common Lewis acid catalyst for this transformation.

-

Procedure:

-

Dissolve the peracetylated mannose in anhydrous dichloromethane.

-

Add ethanethiol to the solution.

-

Cool the mixture to 0 °C and add boron trifluoride etherate dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (TLC monitoring).

-

Neutralize the reaction with triethylamine and dilute with dichloromethane.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then deacetylated using a catalytic amount of sodium methoxide in methanol.

-

Step 3: Benzylidene Acetal Formation

-

Rationale: Selective protection of the primary 6-hydroxyl and the equatorial 4-hydroxyl groups. This is a thermodynamically controlled reaction favoring the formation of the six-membered 1,3-dioxane ring. p-Toluenesulfonic acid is an effective acid catalyst.

-

Procedure:

-

Dissolve the crude ethyl 1-thio-α-D-mannopyranoside in anhydrous acetonitrile or DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture (e.g., to 50-60 °C) and apply a vacuum to remove the generated methanol, driving the equilibrium towards the product.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with triethylamine.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.

-

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃) Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ph-CH | ~5.5-5.6 | s | |

| H-1 | ~5.3-5.4 | d | ~1-2 |

| Aromatic (Ph) | ~7.3-7.5 | m | |

| H-2 | ~4.0-4.2 | dd | ~1-3, ~3-5 |

| H-3 | ~3.8-4.0 | t | ~3-5 |

| H-4 | ~3.9-4.1 | t | ~9-10 |

| H-5 | ~3.7-3.9 | m | |

| H-6a | ~4.2-4.3 | dd | ~4-5, ~10-11 |

| H-6e | ~3.7-3.8 | t | ~10-11 |

| -SCH₂CH₃ | ~2.5-2.7 | q | ~7-8 |

| -SCH₂CH₃ | ~1.2-1.4 | t | ~7-8 |

Expected ¹³C NMR (in CDCl₃) Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic (ipso) | ~137-138 |

| Aromatic (ortho, meta, para) | ~126-130 |

| Ph-CH | ~101-102 |

| C-1 | ~85-87 |

| C-2, C-3, C-4, C-5 | ~65-80 |

| C-6 | ~68-70 |

| -SCH₂CH₃ | ~25-27 |

| -SCH₂CH₃ | ~15-16 |

Application in Drug Development: Synthesis of Anticoagulants

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a valuable glycosyl donor for the synthesis of complex oligosaccharides due to the stereodirecting effect of the benzylidene group and the reliability of thioglycoside chemistry. A prominent application is in the synthesis of heparin-based anticoagulants like Fondaparinux and Idraparinux.[1] These synthetic oligosaccharides mimic the antithrombin-binding domain of heparin, leading to a more predictable and safer anticoagulant effect compared to unfractionated heparin.[2]

Role in the Synthesis of Fondaparinux Analogues

Fondaparinux is a synthetic pentasaccharide that requires precise stereochemical control during its assembly.[3] Thioglycosides, such as Ethyl 4,6-O-benzylidene-D-thiomannopyranoside and its derivatives, serve as key building blocks in the modular synthesis of such complex molecules.[4] The benzylidene group helps to enforce a specific conformation of the pyranoside ring, which can influence the stereochemical outcome of the glycosylation reaction.

Glycosylation Reaction Workflow

Caption: General workflow of a glycosylation reaction using the target compound as a donor.

In a typical glycosylation reaction, the thioglycoside donor is activated by a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This generates a highly reactive glycosyl triflate intermediate, which is then attacked by a free hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage. The choice of protecting groups on both the donor and acceptor is crucial for achieving high yields and stereoselectivity.

Conclusion and Future Perspectives

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a cornerstone building block in the field of synthetic carbohydrate chemistry. Its well-defined structure and reactivity have enabled the synthesis of complex and medically important oligosaccharides, most notably in the area of anticoagulation therapy. Future research will likely focus on the application of this and similar thioglycosides in the synthesis of other classes of bioactive glycans, including those with potential antiviral and anticancer properties, further solidifying the importance of such fundamental building blocks in drug discovery and development.

References

- Shukla, A. K. (2016). Synthesis of Anticoagulant Idraparinux and Development of New Glycosylation Methods.

- Kulkarni, S. S., et al. (2019). Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux.

- Hung, S.-C., et al. (2012). Synthesis of heparin oligosaccharides and their interaction with eosinophil-derived neurotoxin. Organic & Biomolecular Chemistry, 10(4), 711-721.

- Wang, Z., et al. (2014). Synthesis of the Heparin-Based Anticoagulant Drug Fondaparinux.

- Lin, H., et al. (2013). Preparation and application of a “clickable” acceptor for enzymatic synthesis of heparin oligosaccharides. Tetrahedron Letters, 54(10), 1261-1264.

- Crich, D., & Li, W. (2007). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. The Journal of Organic Chemistry, 72(12), 4381-4389.

- Kulkarni, S. S., et al. (2019). Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux.

-

Hung, S.-C., et al. (2012). Synthesis of heparin oligosaccharides and their interaction with eosinophil-derived neurotoxin. PubMed. Retrieved February 15, 2026, from [Link]

- Huang, X., et al. (2012). Design and Synthesis of Neutralizable Fondaparinux. ACS Chemical Biology, 7(10), 1740-1748.

- Orgueira, H. A., et al. (2003). Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. Chemistry & Biology, 10(1), 17-26.

-

Wang, Z., et al. (2014). Synthesis of the heparin-based anticoagulant drug fondaparinux. PubMed. Retrieved February 15, 2026, from [Link]

- Li, L., et al. (2012). Heparin and related polysaccharides: Synthesis using recombinant enzymes and metabolic engineering. Biotechnology Advances, 30(1), 263-272.

- Annam, R. (2022). Design and Synthesis of Fondaparinux and its Analogs.

- van der Marel, G., & Codee, J. (Eds.). (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside.

- Harenberg, J. (2009). Development of idraparinux and idrabiotaparinux for anticoagulant therapy. Thrombosis and Haemostasis, 102(5), 811-816.

- El Hadri, A., & Petitou, M. (2011). Rational Design of Anticoagulant Drugs Using Oligosaccharide Chemistry. CHIMIA International Journal for Chemistry, 65(3), 132-136.

- Hanessian, S., & Roy, R. (1984). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 62, 129.

- Forgo, P., & Kövér, K. E. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4642.

- Crich, D., & Li, W. (2007). S-Phenyl 4,6-O-benzylidene-2,3-O-carbonyl-1-thia-α-D-mannopyranoside. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2557.

Sources

- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 2. Design and Synthesis of Fondaparinux and its Analogs [dr.iiserpune.ac.in:8080]

- 3. Synthesis of the heparin-based anticoagulant drug fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

Abstract

This technical guide provides an in-depth, methodology-driven exploration of the structure elucidation of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a representative thioglycoside of significant interest in glycochemistry and medicinal chemistry. Moving beyond a simple recitation of data, this document details the strategic application of a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explain the causality behind the experimental choices, demonstrating how each piece of data contributes to a self-validating analytical system that culminates in the unambiguous determination of the compound's constitution and stereochemistry. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who require a practical and logical framework for complex molecular structure determination.

Introduction: The Significance and Challenge of Thiomannopyranosides

Thioglycosides, in which the anomeric oxygen atom is replaced by sulfur, are pivotal tools in glycoscience. Their enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts makes them valuable as glycosidase inhibitors, therapeutic agents, and stable haptens for immunological studies. Ethyl 4,6-O-benzylidene-D-thiomannopyranoside serves as a key building block for the synthesis of more complex glycostructures.

The elucidation of its structure, while seemingly straightforward, presents classic challenges inherent to carbohydrate chemistry. Determining the anomeric configuration (α or β), confirming the regiochemistry of the benzylidene acetal protecting group, and unambiguously assigning all proton and carbon signals within the pyranose ring requires a synergistic and carefully planned analytical approach. This guide will walk through that approach, demonstrating how a logical workflow transforms raw data into definitive structural knowledge.

The Analytical Workflow: A Strategic Overview

The structure elucidation process is not a linear path but a logical, iterative cycle of hypothesis and confirmation. The overall strategy is to first determine the molecular formula, identify key functional groups, and then meticulously map the atomic connectivity and stereochemistry.

An In--Depth Technical Guide to the Physical Properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

Introduction: A Keystone Intermediate in Glycoscience

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a pivotal intermediate in the field of synthetic carbohydrate chemistry. Its structure is uniquely engineered for stability and stereocontrolled reactivity, making it a valuable building block for researchers in drug development and glycobiology. The strategic incorporation of three key functional groups defines its utility:

-

The Ethylthio Group (SEt): Located at the anomeric (C-1) position, this group transforms the sugar into a stable "thioglycoside." Unlike a typical glycosidic bond, the C-S linkage is resistant to enzymatic and acidic hydrolysis, yet can be selectively "activated" under specific conditions to act as a glycosyl donor.

-

The 4,6-O-Benzylidene Acetal: This bulky protecting group serves a dual purpose. It simultaneously protects the primary hydroxyl at C-6 and the secondary hydroxyl at C-4, preventing unwanted side reactions. More critically, it imparts significant conformational rigidity to the pyranose ring, which is instrumental in influencing the stereochemical outcome of glycosylation reactions.[1]

-

The D-Mannopyranoside Core: The manno- configuration, with its characteristic axial hydroxyl group at the C-2 position, presents unique synthetic challenges and opportunities. This configuration is a core component of numerous biologically significant glycans and glycoproteins.

This guide provides a comprehensive overview of the core physical properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, outlines authoritative protocols for its characterization, and contextualizes its significance for professionals in chemical and pharmaceutical research.

Core Molecular and Physical Properties

The precise characterization of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. The physical properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside dictate its handling, purification, and reaction conditions.

Molecular Identity

-

Molecular Formula: C₁₅H₂₀O₅S[2]

-

Molecular Weight: 312.38 g/mol [2]

-

CAS Number: 153062-17-0 (for the α-anomer)[2]

Summary of Physical Properties

| Property | Value / Description | Significance & Application Notes |

| Appearance | Typically a white to off-white solid or powder.[3] | Visual inspection provides a preliminary check for purity. The definitive appearance should always be referenced from the lot-specific Certificate of Analysis (COA).[2] |

| Melting Point | Not definitively reported in surveyed literature; requires experimental determination. | A sharp, defined melting range is a critical indicator of high purity. Broad ranges often suggest the presence of impurities or isomeric mixtures. |

| Solubility Profile | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol, Dichloromethane (DCM), and Ethyl Acetate.[2] | Excellent solubility in common aprotic organic solvents (DCM, DMF) makes it highly suitable for glycosylation reactions and NMR analysis. Solubility in methanol and ethyl acetate is advantageous for chromatographic purification. |

| Optical Rotation, [α]D | Not definitively reported in surveyed literature; requires experimental determination. | As a chiral molecule, its specific rotation is a unique physical constant used to confirm stereochemical integrity and enantiomeric purity. |

Spectroscopic and Chromatographic Characterization

Beyond bulk physical properties, spectroscopic analysis provides unambiguous structural confirmation at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts for key protons can be inferred from closely related structures and foundational NMR principles.[4][5][6]

-

¹H NMR Key Signals (Expected in CDCl₃):

-

Benzylidene Acetal Proton (PhCH): A characteristic singlet typically appearing around δ 5.5-5.6 ppm. Its integration (1H) confirms the presence of the single benzylidene group.

-

Anomeric Proton (H-1): The chemical shift and coupling constant of this proton are diagnostic for the α-anomer. It is expected to appear as a small doublet or singlet around δ 5.3-5.5 ppm.

-

Aromatic Protons (Ar-H): A multiplet integrating to 5H in the δ 7.3-7.5 ppm region, corresponding to the phenyl ring.

-

Ethylthio Group (-SCH₂CH₃): Two distinct signals are expected: a quartet around δ 2.6-2.8 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).

-

Pyranose Ring Protons (H-2 to H-6): A complex series of multiplets typically found between δ 3.5-4.5 ppm.

-

Molecular Structure Visualization

Caption: 2D structure of Ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside.

Experimental Methodologies: A Guide for the Bench Scientist

The following protocols are standardized procedures for verifying the physical properties of a synthesized batch of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.

Protocol for Specific Optical Rotation Measurement

Expertise & Causality: Optical rotation is an intrinsic property of chiral molecules, arising from their ability to rotate the plane of polarized light. For a specific compound, this value is constant under defined conditions, making it a powerful tool for confirming stereochemical identity. The measurement is sensitive to concentration, solvent, temperature, and the wavelength of light used; therefore, strict adherence to these parameters is essential for reproducibility.

Methodology:

-

Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a precise volume (e.g., 5.00 mL) of a specified solvent (e.g., Chloroform) in a volumetric flask. Ensure complete dissolution.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

-

Measurement:

-

Rinse a 1 dm (10 cm) polarimeter cell with the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α). Perform at least three measurements and average the results.

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

Reporting: Report the value including the temperature and wavelength (e.g., [α]²⁰D), concentration, and solvent.

Trustworthiness: The protocol's validity is ensured by using a calibrated polarimeter, high-purity solvent, and a precisely known concentration. The result should be compared against literature values for analogous compounds or a reference standard if available.

General Workflow for Synthesis and Characterization

The logical flow from synthesis to final characterization is a self-validating system where each step confirms the success of the previous one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NebuChem™ Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside [nebulabio.cn]

- 3. Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyran… [cymitquimica.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. constellation.uqac.ca [constellation.uqac.ca]

- 6. researchgate.net [researchgate.net]

Discovery and history of thiomannopyranosides

An In-depth Technical Guide to the Discovery and History of Thiomannopyranosides

Introduction

In the intricate world of glycochemistry, the quest for molecules with enhanced stability and tailored biological activity is perpetual. Among the vast array of carbohydrate analogues, thiomannopyranosides—mannose sugars in which the anomeric oxygen atom of the glycosidic bond is replaced by sulfur—have emerged as a class of paramount importance. This substitution imparts significant resistance to both chemical and enzymatic hydrolysis, a feature that makes them invaluable tools for researchers, scientists, and drug development professionals. Their enhanced stability allows them to function as potent enzyme inhibitors, probes for studying protein-carbohydrate interactions, and scaffolds for novel therapeutics.[1][2] This guide provides a comprehensive exploration of the discovery and history of thiomannopyranosides, charting the course from their conceptual genesis to the sophisticated synthetic strategies and biological applications that define the field today. We will delve into the causality behind key experimental choices, present detailed protocols, and examine the biological significance that drives continued innovation in this domain.

Part I: The Genesis of Thioglycoside Chemistry

The story of thioglycosides is not one of ancient discovery but of modern chemical ingenuity. For much of carbohydrate chemistry's history, the focus remained on the native O-glycosidic bond. The deliberate synthesis of a sulfur-linked carbohydrate, marking a significant departure from nature's blueprint, was a turning point.

The Dawn of an Idea: A Seminal Report

The field of thioglycoside chemistry traces its practical origins to 1973, with the pioneering work of Ferrier, Hay, and Vethaviyasar.[3] Their seminal paper in Carbohydrate Research described the first synthesis of a disaccharide using a thioglycoside as a glycosyl donor. This was a conceptual breakthrough, demonstrating that the thioether linkage could be activated under specific conditions to form a new glycosidic bond, laying the groundwork for what would become a cornerstone of modern oligosaccharide synthesis.[3]

Early Methodologies: The Era of Stoichiometric Promoters

The initial challenge in using thioglycosides as donors was finding a way to activate the relatively inert anomeric C-S bond. The earliest successful attempts relied on the use of heavy metal salts as promoters, which act as potent thiophiles.

The Role of Mercury Salts: The first activations of thioglycosides were accomplished using stoichiometric amounts of mercury(II) salts, such as mercuric sulfate (HgSO₄) or phenylmercury trifluoroacetate (PhHgOTf).[3][4] These promoters function by coordinating strongly to the soft sulfur atom of the thioglycoside, facilitating its departure and the subsequent formation of a reactive oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor to form the desired O-glycosidic bond.

However, these early methods, while historically significant, were fraught with limitations:

-

Toxicity: The high toxicity of mercury compounds posed significant safety and environmental concerns.

-

Stoichiometric Requirement: The need for at least a full equivalent of the heavy metal salt resulted in difficult product purification and significant toxic waste.

-

Inconsistent Yields: The success of the reaction was often highly dependent on the purity and preparation of the mercury salt, leading to issues with reproducibility.[3][4]

These challenges spurred a decades-long search for milder, more efficient, and catalytic methods for thioglycoside activation, setting the stage for the development of modern glycosylation chemistry.

Part II: The Evolution of Chemical Synthesis

The limitations of heavy metal promoters drove the development of a diverse toolkit of activation systems. This evolution has been marked by a move towards greater efficiency, stereocontrol, and functional group tolerance. The stereoselective synthesis of β-mannosides, in particular, has historically been a formidable challenge in carbohydrate chemistry, making the development of methods for β-thiomannosides a significant achievement.

Modern Activation Strategies

Modern approaches leverage a variety of electrophilic reagents to activate the anomeric sulfur atom.

-

Halonium-Mediated Activation: Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid, such as triflic acid (TfOH), are widely used. The proposed mechanism involves the formation of an iodonium species on the sulfur, making it an excellent leaving group.

-

Sulfoxide-Based Methods: The "sulfoxide method" involves the oxidation of the thioglycoside to the corresponding sulfoxide. This species can then be activated with triflic anhydride (Tf₂O) in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to form a highly reactive glycosyl triflate intermediate.[5][6] This intermediate readily undergoes nucleophilic attack by the glycosyl acceptor.

-

Palladium Catalysis: More recently, palladium-catalyzed methods have been developed for the highly stereoselective synthesis of β-S-glycosides.[1] This strategy utilizes a glycal donor with a C3-imidate directing group, which guides the palladium catalyst to one face of the molecule, ensuring high β-selectivity.[1]

Key Synthetic Protocol: Stereoselective Synthesis of β-Thiomannopyranosides

Achieving the β-linkage in mannoside synthesis is challenging due to the axial orientation of the C2 substituent, which disfavors direct Sₙ2 displacement and often leads to the formation of the thermodynamically more stable α-anomer. The sulfoxide method provides an elegant solution.[6]

Experimental Protocol:

-

Sulfoxide Formation: The starting S-phenyl 1-thio-α-D-mannopyranoside derivative is oxidized to the corresponding S-oxide using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) at a low temperature (e.g., -78 °C) in a chlorinated solvent like dichloromethane (CH₂Cl₂). Causality: The oxidation increases the electrophilicity of the anomeric carbon and turns the thio-aglycon into a better leaving group upon activation.

-

Activation and Triflate Formation: The sulfoxide is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a non-nucleophilic proton scavenger, is added. Causality: DTBMP is a bulky base that prevents side reactions like the elimination of triflic acid but is capable of neutralizing the acid formed during the reaction.

-

Triflic anhydride (Tf₂O) is then added dropwise. The reaction mixture is stirred at -78 °C. This leads to the in situ formation of a highly reactive α-mannosyl triflate intermediate. Causality: Triflic anhydride is a powerful electrophile that activates the sulfoxide, leading to its elimination and the formation of the glycosyl triflate. The α-configuration is favored due to the anomeric effect.

-

Nucleophilic Displacement: The desired thiol acceptor (R-SH) is added to the solution containing the α-mannosyl triflate. The reaction is allowed to slowly warm.

-

Reaction Quench and Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the pure β-thiomannoside. Causality: The addition of the thiol results in an Sₙ2-like displacement of the triflate group. The attack occurs from the opposite (β) face, leading to the desired stereochemical outcome with high selectivity.[6]

Data Presentation: Comparison of Activation Methods

The choice of activation method depends on the specific substrates and desired outcome.

| Promoter System | Typical Conditions | Key Advantages | Typical Yields | Ref. |

| HgSO₄ | Refluxing THF | Historical significance | ~50-60% | [4] |

| NIS / TfOH | -40 °C to 0 °C, CH₂Cl₂ | Broad applicability, reliable | 70-90% | [3] |

| Tf₂O / DTBMP (Sulfoxide) | -78 °C, CH₂Cl₂ | Excellent for challenging β-mannosylation | 75-95% | [6] |

| Palladium(II) / Ligand | Room Temp, Toluene | High β-stereoselectivity for S-glycosides | 60-87% | [1] |

| CuBr₂ / TfOH | Room Temp, DCE | Efficient for armed and disarmed donors | 73-96% | [7] |

Part III: The Biocatalytic Revolution: Enzymatic Synthesis

While chemical synthesis offers great versatility, it often requires multi-step protecting group strategies and can struggle with achieving perfect stereoselectivity. Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful and environmentally friendly alternative.[8]

Rationale for an Enzymatic Approach

The use of enzymes for thioglycoside synthesis offers several key advantages:

-

Stereo- and Regioselectivity: Enzymes possess exquisitely defined active sites, often leading to the formation of a single stereoisomer with no need for protecting groups.[8]

-

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous buffers at or near room temperature, avoiding the use of harsh reagents and extreme temperatures.

-

Environmental Sustainability: Biocatalysis is a "green" technology, reducing chemical waste and energy consumption.

Harnessing and Engineering Nature's Catalysts

The enzymatic synthesis of thioglycosides has been made possible through remarkable advances in protein engineering.[9]

-

Wild-Type Glycosidases: Initial attempts using naturally occurring glycoside hydrolases (GHs) met with limited success. These enzymes are optimized for hydrolysis (breaking O-glycosidic bonds) and are generally poor catalysts for the formation of S-glycosidic bonds.[10]

-

The Breakthrough: "Thioglycoligases": A major breakthrough came from the Withers group, who engineered mutant glycosidases termed "thioligases".[9] In retaining glycosidases, the catalytic mechanism involves a two-step, double-displacement process. By mutating the enzyme's catalytic nucleophile (often a glutamate or aspartate residue) to a non-nucleophilic residue like alanine or glycine, the enzyme can no longer form a covalent glycosyl-enzyme intermediate. However, if an activated glycosyl donor (like a glycosyl fluoride) and a potent thiol acceptor are provided, this mutant enzyme can catalyze the direct Sₙ2 displacement of the leaving group by the thiol, forming a thioglycosidic bond with inversion of stereochemistry.[8][9]

Key Experimental Workflow: Thioglycoside Synthesis using an Engineered Thioglycosynthase

-

Enzyme Preparation: The gene for the desired glycoside hydrolase (e.g., from an extremophile for enhanced stability[8]) is mutated using site-directed mutagenesis (e.g., E354G). The mutant gene is then expressed in a suitable host (e.g., E. coli), and the resulting enzyme is purified using chromatography techniques (e.g., affinity chromatography).

-

Reaction Setup: The purified thioglycoligase is added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

The glycosyl donor, typically an activated sugar like α-D-mannopyranosyl fluoride, is added to the solution.

-

The thiol acceptor (e.g., p-thiocresol) is added to initiate the reaction. Causality: The enzyme's active site binds both the donor and the acceptor, positioning the thiol for a direct nucleophilic attack on the anomeric carbon of the glycosyl fluoride, leading to the formation of the thioglycosidic bond.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once complete, the enzyme is removed (e.g., by heat denaturation and centrifugation or filtration). The product is then extracted from the aqueous solution using an organic solvent.

-

Purification and Characterization: The final thiomannopyranoside product is purified by column chromatography and its structure is confirmed by NMR spectroscopy and mass spectrometry.[8]

Part IV: Biological Significance and Therapeutic Frontiers

The unique properties of thiomannopyranosides make them more than just synthetic curiosities; they are powerful molecules with significant biological and therapeutic relevance.

The Stability Advantage

The C-S bond is significantly more resistant to acid-catalyzed and enzyme-catalyzed hydrolysis than the corresponding O-glycosidic bond of natural carbohydrates. This increased metabolic stability is a critical attribute in drug design, as it can prolong the half-life of a drug in vivo, allowing for greater interaction time with its biological target.

Thiomannopyranosides as Mechanistic Probes and Inhibitors

Because they mimic the shape of natural sugars but are resistant to cleavage, thiomannopyranosides are excellent tools for studying carbohydrate-active enzymes (CAZymes).[2] They can act as competitive inhibitors by binding to the enzyme's active site without being processed, allowing researchers to trap and study enzyme-substrate complexes. For example, specific thiomannopyranoside derivatives have been developed as inhibitors of β-galactosidase.[11]

Therapeutic Applications

The stability and inhibitory properties of thiomannopyranosides have led to their exploration in various therapeutic contexts.

| Biologically Active Thioglycoside Type | Therapeutic Area | Mechanism of Action / Target | Ref. |

| β-S-Glucopyranosides | Antidiabetic | Inhibition of sodium-glucose cotransporter 2 (SGLT2) | |

| Thiodisaccharides | Anticancer | Inhibition of heparanase, an enzyme involved in metastasis | [1] |

| Pyridine Thioglycosides | Antiviral | Inhibition of protein glycosylation in viral replication | |

| Thiomannosides | Anti-inflammatory | Potential modulation of mannose-binding lectin pathways | [12] |

Conformational Analysis: Structure Dictates Function

The biological activity of any carbohydrate is intimately linked to its three-dimensional shape and flexibility. The substitution of oxygen with the larger, more polarizable sulfur atom can subtly alter the bond lengths, bond angles, and torsional preferences around the glycosidic linkage.[13] Understanding these conformational changes is crucial for designing effective inhibitors and probes. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations are essential tools for elucidating the solution conformations of thiomannopyranosides and rationalizing their interaction with protein targets.[12][14]

Conclusion and Future Outlook

The journey of thiomannopyranosides from a synthetic novelty to a vital tool in chemical biology and drug discovery is a testament to the power of chemical innovation. Beginning with the pioneering work of Ferrier and the challenging era of toxic heavy metal promoters, the field has blossomed with the development of sophisticated chemical and enzymatic synthetic strategies. These advancements have made a wide range of thiomannopyranosides accessible, enabling detailed investigations into their biological roles and therapeutic potential.

The future of the field is bright, with ongoing research focused on several key areas. The development of even more efficient and stereoselective catalysts, both chemical and enzymatic, remains a high priority. The expansion of automated synthesis platforms will further accelerate the creation of complex thio-oligosaccharides for biological screening.[15] As our understanding of the glycome deepens, thiomannopyranosides will undoubtedly play an increasingly critical role in deciphering the complex language of carbohydrates and in the design of the next generation of glycan-based therapeutics.

References

-

Pillet, L., Lim, D., Almulhim, N., Benítez-Mateos, A. I., & Paradisi, F. (2022). Novel triple mutant of an extremophilic glycosyl hydrolase enables the rapid synthesis of thioglycosides. Chemical Communications, 58(84), 11821-11824. [Link]

-

Nassar, F. A., El-Sayed, W. A., & El-Gazzar, A. B. A. (2017). S-glycosides in medicinal chemistry: Novel synthesis of cyanoethylene thioglycosides and their pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(3), 321-328. [Link]

-

Wang, Y., et al. (2024). Stereoselective Synthesis of β-S-Glycosides via Palladium Catalysis. Organic Letters. [Link]

-

Ennahar, S., et al. (2021). Enzymatic Synthesis of a Series of Thioglycosides: Analogs of Arbutin with Efficient Antipigmentation Properties. International Journal of Molecular Sciences, 22(14), 7643. [Link]

-

Capan, A., et al. (2018). Enzymatic Synthesis of Thioglucosides Using Almond β-glucosidase. ResearchGate. [Link]

-

Zhu, Y., & Gervay-Hague, J. (2004). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. Organic Letters, 6(6), 831-834. [Link]

-

Nashed, M. A., Slife, C. W., Kiso, M., & Anderson, L. (1980). Chemical synthesis and NMR spectra of a protected branched-tetrasaccharide thioglycoside, a useful intermediate for the synthesis of branched oligosaccharides. Carbohydrate Research, 82(2), 237-252. [Link]

-

Perrier, L., et al. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C. Beilstein Journal of Organic Chemistry, 13, 1766–1781. [Link]

-

Cardona, F., & Goti, A. (2009). Synthesis of C- and S-Glycosides. ResearchGate. [Link]

-

Laukens, S., et al. (2015). S-Glycosides: synthesis of S-linked arabinoxylan oligosaccharides. Organic & Biomolecular Chemistry, 13(20), 5695-5705. [Link]

-

Brito-Arias, M. (2016). Synthesis and Characterization of Glycosides. Springer. [Link]

-

Zuniga, A., et al. (2016). Synthesis of a 3-Thiomannoside. Organic Letters, 18(9), 2044-2047. [Link]

-

Crich, D., & Sun, S. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of Organic Chemistry, 65(4), 1193-1197. [Link]

-

Rutherford, T. J., et al. (1996). Solution conformations of a trimannoside from nuclear magnetic resonance and molecular dynamics simulations. Biochemistry, 35(47), 15044-15055. [Link]

-

Crich, D., & Sun, S. (2000). Direct Stereoselective Synthesis of β-Thiomannosides. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of glycosides (IIa)−(IIc). ResearchGate. [Link]

-

Dash, D., & Prabhu, K. R. (2018). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 3(29), 8414-8432. [Link]

-

Hosseini, S., et al. (2020). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. Journal of the American Chemical Society, 142(22), 10176-10186. [Link]

-

Semivrazhskaya, O., & Helquist, P. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 27(21), 7401. [Link]

-

Tvaroška, I. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(8), 2350. [Link]

-

Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate Research. Carbohydrate Research, 393, 15-25. [Link]

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. ProQuest. [Link]

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

Gloster, T. M., & Vocadlo, D. J. (2009). Recent Developments in Glycoside Synthesis with Glycosynthases and Thioglycoligases. Australian Journal of Chemistry, 62(6), 510-520. [Link]

-

Demchenko, A. V., & Stine, K. J. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. ACS Omega, 3(11), 14614-14633. [Link]

-

Roy, B., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1481-1490. [Link]

-

Ståhlberg, J., et al. (2016). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Organic & Biomolecular Chemistry, 14(23), 5375-5385. [Link]

-

Scribd. (n.d.). CH-105 - (3) Conformational Analysis. Scribd. [Link]

-

Scribd. (n.d.). Conformational Analysis Guide. Scribd. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. S-Glycosides: synthesis of S-linked arabinoxylan oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d.docksci.com [d.docksci.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel triple mutant of an extremophilic glycosyl hydrolase enables the rapid synthesis of thioglycosides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04660A [pubs.rsc.org]

- 9. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solution conformations of a trimannoside from nuclear magnetic resonance and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New Methods for the Synthesis, Activation, and Application of Thioglycosides - ProQuest [proquest.com]

An In-depth Technical Guide to the Stereochemistry of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiomannopyranosides in Modern Glycoscience

In the intricate world of carbohydrate chemistry, thioglycosides have emerged as indispensable tools and versatile building blocks.[1][2] Their enhanced stability towards enzymatic and acidic hydrolysis compared to their O-glycoside counterparts makes them valuable as enzyme inhibitors and therapeutic agents.[3] Among these, derivatives of D-mannose, a C-2 epimer of glucose, play crucial roles in various biological processes, including protein glycosylation and immune responses. This guide focuses on a specific and important derivative: Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.

The strategic incorporation of an ethylthio group at the anomeric center and a benzylidene acetal protecting the 4- and 6-hydroxyl groups bestows this molecule with unique stereochemical and conformational properties. These features are not merely structural curiosities but have profound implications for its reactivity and utility as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development.[4] This document serves as a comprehensive technical resource, delving into the synthesis, stereochemical intricacies, and conformational landscape of this pivotal molecule.

Elucidating the Molecular Architecture: Synthesis and Stereochemistry

General Synthetic Strategies

The construction of the thioglycosidic bond can be achieved through several reliable methods, primarily involving the reaction of a suitably protected mannosyl derivative with an ethylthiol source.

One common approach involves the use of a glycosyl halide, such as a mannosyl bromide or chloride, as the glycosyl donor.[5] The reaction with sodium ethanethiolate, typically in a polar aprotic solvent like DMF, proceeds via an SN2 mechanism. The stereochemical outcome at the anomeric center is dependent on the configuration of the starting halide and the reaction conditions. To favor the formation of the α-thioglycoside, one might start from a β-glycosyl halide, leveraging the SN2 inversion of configuration.

Alternatively, Lewis acid-catalyzed glycosylation of a protected mannose derivative, such as a peracetylated mannose, with ethanethiol is a widely employed method.[6] Common Lewis acids for this transformation include boron trifluoride etherate (BF3•OEt2) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The stereoselectivity of this reaction can be influenced by the choice of Lewis acid, solvent, and the nature of the protecting groups on the sugar. For mannose derivatives, the formation of the α-glycoside is often favored due to the anomeric effect.[7][8][9]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for ethyl 4,6-O-benzylidene-D-thiomannopyranoside.

Stereochemical Considerations at the Anomeric Center

The stereochemistry at the anomeric carbon (C-1) is a critical determinant of the molecule's overall shape and reactivity. The two possible anomers are designated as α and β. In the α-anomer of a D-sugar, the anomeric substituent (the ethylthio group in this case) is in a pseudo-axial orientation, while in the β-anomer, it is pseudo-equatorial.

The anomeric effect plays a significant role in dictating the preferred anomeric configuration.[7][10] This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the potential for steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen (O-5) and the antibonding σ* orbital of the C1-S bond.[7] For thioglycosides, the anomeric effect is generally considered to be weaker than in their O-glycoside counterparts due to the longer C-S bond and the lower electronegativity of sulfur compared to oxygen. However, it still significantly influences the anomeric equilibrium.

The stereoselective synthesis of the α-anomer, ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside, is often the desired outcome for its use in certain glycosylation reactions. Methods that proceed through an oxocarbenium-like intermediate, such as Lewis acid-catalyzed reactions, often favor the thermodynamically more stable α-anomer due to the anomeric effect.

Conformational Landscape: The Influence of the Benzylidene Acetal

The three-dimensional structure of ethyl 4,6-O-benzylidene-D-thiomannopyranoside is not static but exists in a dynamic equilibrium of different conformations. The presence of the rigid 4,6-O-benzylidene acetal significantly restricts the conformational flexibility of the pyranose ring.

The Rigidifying Effect of the Benzylidene Group

The benzylidene acetal forms a six-membered dioxane ring fused to the pyranose ring. This fusion locks the C-5 and C-6 substituents into a relatively fixed orientation, which in turn forces the pyranose ring to adopt a stable chair conformation, typically the 4C1 conformation for D-sugars.[11] In this conformation, the bulky substituents at C-2, C-3, and C-5 are in equatorial or pseudo-equatorial positions, minimizing steric strain.

The conformational rigidity imposed by the benzylidene group is a key factor in its utility as a protecting group in stereoselective glycosylation reactions.[12] By pre-organizing the glycosyl donor into a well-defined conformation, it can influence the facial selectivity of the incoming glycosyl acceptor, leading to a higher degree of stereocontrol in the formation of the glycosidic bond.[3]

Caption: The benzylidene acetal restricts the pyranose ring's flexibility.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the conformation of molecules in solution.[13] Proton (1H) and Carbon-13 (13C) NMR spectra provide a wealth of information about the chemical environment of each nucleus and the connectivity within the molecule.

1H NMR Spectroscopy: The coupling constants (3JH,H) between adjacent protons in the pyranose ring are particularly informative for determining the dihedral angles between them, and thus, the ring conformation. For a 4C1 chair conformation, large coupling constants (typically 8-10 Hz) are observed between axial-axial protons, while smaller coupling constants (1-4 Hz) are seen for axial-equatorial and equatorial-equatorial protons. The analysis of these coupling constants for ethyl 4,6-O-benzylidene-D-thiomannopyranoside would provide definitive evidence for its adoption of the 4C1 chair conformation in solution.

13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyranose ring are also sensitive to the overall conformation. The upfield or downfield shift of specific carbon signals, when compared to related compounds with known conformations, can provide corroborating evidence for the proposed three-dimensional structure.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| Anomeric Proton (H-1) | 5.0 - 5.8 | The chemical shift is sensitive to the anomeric configuration (α or β). |

| Ring Protons (H-2 to H-6) | 3.5 - 4.5 | Overlapping signals are common in this region. |

| Ethyl Protons (-SCH2CH3) | 2.5 - 2.9 (CH2), 1.2 - 1.4 (CH3) | |

| Benzylidene Proton (-CHPh) | 5.5 - 6.0 | |

| Anomeric Carbon (C-1) | 80 - 90 | The chemical shift is highly dependent on the anomeric configuration. |

| Ring Carbons (C-2 to C-5) | 65 - 85 | |

| C-6 | ~68 | |

| Ethyl Carbons (-SCH2CH3) | ~25 (CH2), ~15 (CH3) | |

| Benzylidene Carbon (-CHPh) | ~101 |

Applications in Drug Discovery and Development

The unique stereochemical and conformational features of ethyl 4,6-O-benzylidene-D-thiomannopyranoside make it a valuable glycosyl donor for the synthesis of complex carbohydrates with potential therapeutic applications.